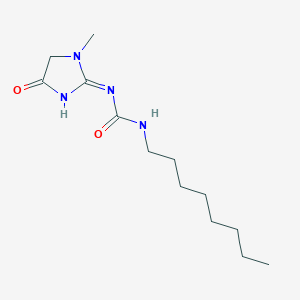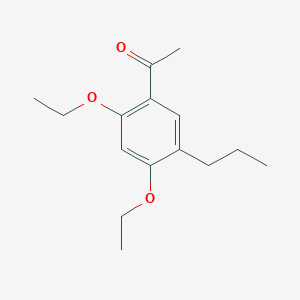
1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one is an organic compound with the molecular formula C15H22O3 It is characterized by the presence of a ketone group attached to an aromatic ring substituted with ethoxy and propyl groups
Méthodes De Préparation
The synthesis of 1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-diethoxybenzaldehyde and propylmagnesium bromide.
Grignard Reaction: The Grignard reagent, propylmagnesium bromide, reacts with 2,4-diethoxybenzaldehyde to form an intermediate alcohol.
Oxidation: The intermediate alcohol is then oxidized to form the desired ketone, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.
Applications De Recherche Scientifique
1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one can be compared with similar compounds such as:
1-(2,4-Dihydroxy-5-propylphenyl)ethan-1-one: This compound has hydroxyl groups instead of ethoxy groups, leading to different chemical reactivity and biological properties.
1-(2,4-Dimethoxy-5-propylphenyl)ethan-1-one: The presence of methoxy groups instead of ethoxy groups can influence the compound’s solubility and interaction with other molecules.
The unique combination of ethoxy and propyl groups in this compound distinguishes it from these similar compounds, providing distinct chemical and biological properties.
Propriétés
Numéro CAS |
90547-04-9 |
|---|---|
Formule moléculaire |
C15H22O3 |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
1-(2,4-diethoxy-5-propylphenyl)ethanone |
InChI |
InChI=1S/C15H22O3/c1-5-8-12-9-13(11(4)16)15(18-7-3)10-14(12)17-6-2/h9-10H,5-8H2,1-4H3 |
Clé InChI |
OBYSBCCKOVLDGY-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C=C1OCC)OCC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


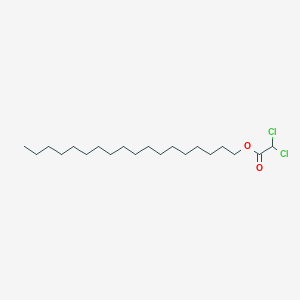
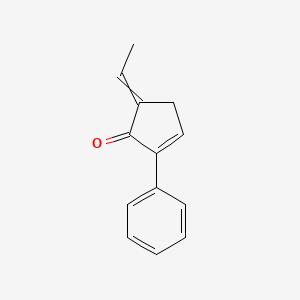

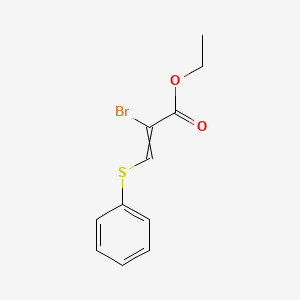

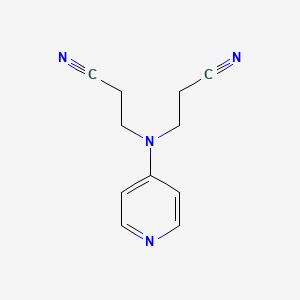
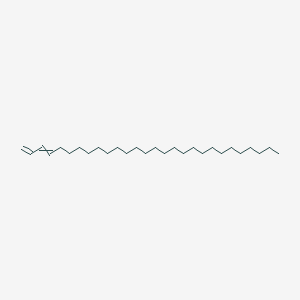
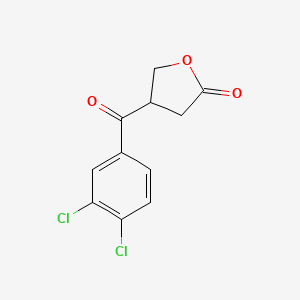
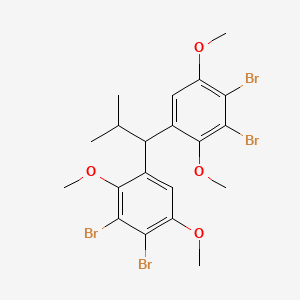
![1-Cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14374710.png)
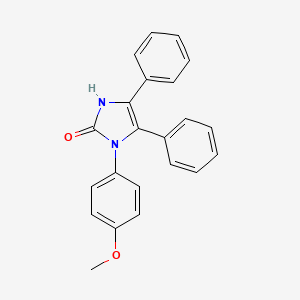
![N-[3-Chloro-4-(2-chloroethoxy)-5-ethoxyphenyl]butanamide](/img/structure/B14374723.png)
![N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine](/img/structure/B14374734.png)
